MART-1 (26-35) (human) TFA

Immunology T-Cell Biology Cancer Immunotherapy

MART-1 (26-35) (human) TFA is the native, unmodified immunodominant epitope for HLA-A*0201-restricted CD8+ T cells, naturally processed and presented by melanoma cells. As a TFA salt (MW 1057.12), it offers superior solubility and stability critical for reproducible in vitro assays and in vivo formulations. Unlike modified analogs (e.g., A27L), this native decapeptide yields authentic TCR binding data and is essential for baseline T-cell repertoire analysis. Choose the native TFA salt for accurate dose-response curves, unbiased T-cell expansion, and validated TCR/CAR-T specificity assessment—eliminating confounding variables from peptide preparation.

Molecular Formula C44H75F3N10O16
Molecular Weight 1057.1 g/mol
Cat. No. B10831797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMART-1 (26-35) (human) TFA
Molecular FormulaC44H75F3N10O16
Molecular Weight1057.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C42H74N10O14.C2HF3O2/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66;3-2(4,5)1(6)7/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66);(H,6,7)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-;/m0./s1
InChIKeyNMTQXGZUKARSOC-WZQLDBRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MART-1 (26-35) (human) TFA: Definitive Procurement & Selection Guide for the Native HLA-A*0201-Restricted Melanoma Epitope


MART-1 (26-35) (human) TFA is the trifluoroacetate salt of a 10-amino acid peptide (EAAGIGILTV) spanning residues 26-35 of the human MART-1/Melan-A protein . It represents the native, unmodified immunodominant epitope for HLA-A*0201-restricted CD8+ T cells, naturally processed and presented by melanoma cells [1]. As a TFA salt (molecular weight 1057.12 g/mol), it is formulated for enhanced solubility and stability, a critical factor for reliable in vitro and in vivo applications . This guide establishes its precise, quantifiable performance profile, enabling informed selection against its closest analogs.

Why MART-1 (26-35) (human) TFA Cannot Be Simply Substituted by Analogs: A Guide to Differentiated Performance


Substituting MART-1 (26-35) (human) TFA with other MART-1-derived peptides, even closely related ones, leads to fundamentally different experimental outcomes. The native decapeptide (26-35) is not functionally equivalent to the nonapeptide (27-35) or the modified analog (A27L), as each exhibits distinct HLA-A*0201 binding affinities and T-cell activation potentials [1]. Furthermore, the TFA salt form provides a well-defined, high-solubility starting material, which is essential for reproducible in vitro assays and in vivo formulations, a characteristic not guaranteed by generic or free-base alternatives . This guide provides the specific quantitative evidence required to justify the selection of this exact compound.

MART-1 (26-35) (human) TFA: Quantified Comparative Evidence Against Primary Analogs


MART-1 (26-35) vs. (27-35): Quantified Gain in T-Cell Binding Affinity

The native MART-1 (26-35) decapeptide (EAAGIGILTV) demonstrates higher binding affinity towards MART-1-specific T cells compared to the truncated MART-1 (27-35) nonapeptide (AAGIGILTV) [1]. This difference in sequence length directly impacts recognition by T-cell receptors (TCRs), with the longer peptide exhibiting enhanced interaction. The TFA salt form of MART-1 (26-35) ensures that this native, higher-affinity epitope is delivered in a stable, soluble format for robust assay performance [2].

Immunology T-Cell Biology Cancer Immunotherapy

MART-1 (26-35) vs. A27L Analog (ELAGIGILTV): A 10-Fold Lower Concentration Required for Equivalent T-Cell Lysis by the Analog

The A27L analog (ELAGIGILTV) exhibits significantly enhanced antigenic activity compared to the native MART-1 (26-35) peptide (EAAGIGILTV). Quantitative data from a 4-hour chromium release assay using T2 target cells show that the analog achieves half-maximal lysis at a peptide concentration approximately 10-fold lower than the native peptide [1]. Specifically, the native peptide is assigned an antigenic activity of '++', corresponding to ~10-100 nM for half-maximal lysis, while the A27L analog is rated '+++' or more, indicating a ~10- to 100-fold increase in efficiency [1]. This demonstrates that while the native peptide is the natural epitope, the A27L analog is a more potent reagent for stimulating T-cell responses in vitro.

Immunology Vaccine Development T-Cell Assay

MART-1 (26-35) (human) TFA: Defined Solubility and Stability Profile for Reproducible In Vitro and In Vivo Use

MART-1 (26-35) (human) TFA is supplied as a lyophilized powder from 0.1% aqueous TFA, a formulation that ensures high solubility and long-term stability . The compound demonstrates a solubility of 5 mg/mL (~4.73 mM) in water . This defined solubility, a direct consequence of the TFA salt form, is essential for preparing accurate stock solutions and performing reproducible dose-response experiments. In contrast, the free-base form may exhibit lower and more variable solubility, complicating experimental workflows. The stability data indicate that the lyophilized powder is stable for at least 1 year at -20°C and for up to 2 years at -80°C .

Peptide Chemistry Formulation Science Assay Development

HLA-A*0201 Binding Comparison: Native MART-1 (26-35) vs. A27L Analog

The native MART-1 (26-35) peptide (EAAGIGILTV) demonstrates intermediate to low HLA-A*0201 binding activity (assigned a relative value of '+/-'), whereas the A27L analog (ELAGIGILTV) exhibits a binding activity of '+', representing an approximately 10-fold increase in affinity [1]. This quantifiable difference in MHC binding is a primary driver of the analog's enhanced immunogenicity [2]. Therefore, the selection between these two peptides is a choice between a natural ligand and an engineered high-affinity reagent.

Immunology MHC Binding Peptide Engineering

Optimal Application Scenarios for MART-1 (26-35) (human) TFA: Translating Evidence to Action


Studying Native T-Cell Recognition of the Unmodified Melanoma Epitope

When the research objective is to analyze the interaction of T-cell receptors (TCRs) with the naturally occurring, unmodified MART-1 (26-35) epitope, this TFA salt is the definitive reagent. Its use ensures that the observed immune response is a direct reflection of the native peptide's binding properties and immunogenicity, as opposed to the enhanced activity seen with modified analogs [1]. This is particularly critical for studies aimed at understanding the baseline, pre-existing anti-melanoma T-cell repertoire in healthy donors and patients. The high solubility and stability of the TFA salt guarantee reproducible peptide preparation for these sensitive assays .

Validating the Specificity of Engineered T-Cell Receptors (TCRs) and CAR-T Cells

For validation of TCRs or CAR-T cells engineered against the MART-1 antigen, MART-1 (26-35) (human) TFA serves as the essential native ligand. It is used as the baseline control to assess the specificity and potency of engineered receptors compared to wild-type TCRs. By quantifying the response of engineered cells to this native peptide, researchers can benchmark the performance gain achieved by their modifications. The defined solubility profile of the TFA salt is crucial for generating accurate dose-response curves, ensuring that observed differences in T-cell activation (e.g., IFN-γ secretion, cytotoxicity) are not confounded by variability in peptide preparation [2].

In Vitro Expansion of Antigen-Specific T Cells for Adoptive Cell Therapy (ACT)

While the A27L analog is often used for maximal T-cell expansion due to its higher potency [3], the native MART-1 (26-35) (human) TFA is the appropriate reagent for expanding T cells when the goal is to generate a therapeutic product with a receptor repertoire closely resembling that of naturally primed tumor-infiltrating lymphocytes (TILs). This approach may be favored in certain clinical protocols to avoid over-selecting for high-avidity clones that might not be representative of the endogenous anti-tumor response. The use of the native peptide ensures that the expanded T-cell population is reactive against the actual epitope presented by tumor cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MART-1 (26-35) (human) TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.